7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminophenol with phosgene or its derivatives to form the benzoxazolone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one: Similar structure but contains sulfur instead of oxygen.
7-Amino-3-methyl-2,3-dihydro-1,3-benzimidazol-2-one: Contains an additional nitrogen atom in the ring.
Uniqueness
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both nitrogen and oxygen in its ring structure, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
99584-11-9 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-amino-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-6-4-2-3-5(9)7(6)12-8(10)11/h2-4H,9H2,1H3 |
InChI Key |
SHMJLEVDCHNJNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)N |
Origin of Product |
United States |
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